ethyl 2-amino-1-[3-(diethylsulfamoyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
ETHYL 2-AMINO-1-{3-[(DIETHYLAMINO)SULFONYL]PHENYL}-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE: is a complex organic compound with the molecular formula C23H25N5O4S . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-AMINO-1-{3-[(DIETHYLAMINO)SULFONYL]PHENYL}-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesisers and high-throughput screening techniques to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial to ensure the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-AMINO-1-{3-[(DIETHYLAMINO)SULFONYL]PHENYL}-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides under specific conditions.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives .
Scientific Research Applications
ETHYL 2-AMINO-1-{3-[(DIETHYLAMINO)SULFONYL]PHENYL}-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-AMINO-1-{3-[(DIETHYLAMINO)SULFONYL]PHENYL}-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes related to inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-AMINO-1-{4-[(DIETHYLAMINO)SULFONYL]PHENYL}-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE
- ETHYL 2-AMINO-1-(2,3-DIMETHYLPHENYL)-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE
- ETHYL 2-AMINO-1-(2,5-DIMETHYLPHENYL)-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE
Uniqueness
What sets ETHYL 2-AMINO-1-{3-[(DIETHYLAMINO)SULFONYL]PHENYL}-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the diethylamino sulfonyl group, for instance, enhances its solubility and bioavailability, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C23H25N5O4S |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
ethyl 2-amino-1-[3-(diethylsulfamoyl)phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C23H25N5O4S/c1-4-27(5-2)33(30,31)16-11-9-10-15(14-16)28-21(24)19(23(29)32-6-3)20-22(28)26-18-13-8-7-12-17(18)25-20/h7-14H,4-6,24H2,1-3H3 |
InChI Key |
XWEXULZGYRCHOI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OCC)N |
Origin of Product |
United States |
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